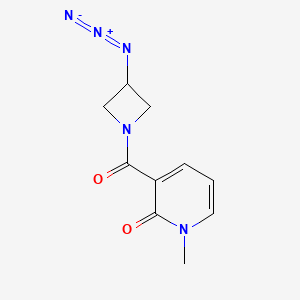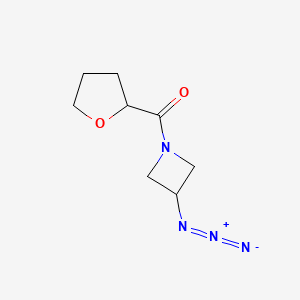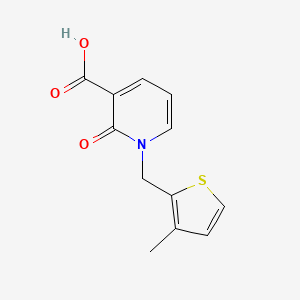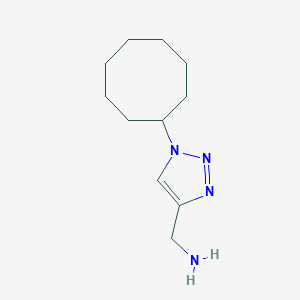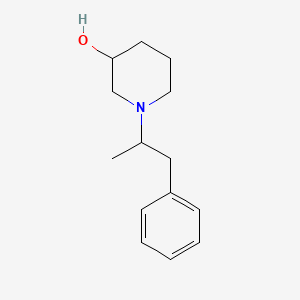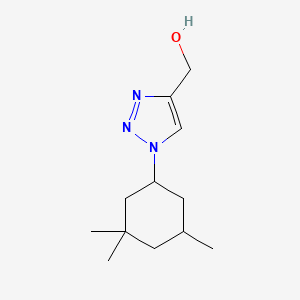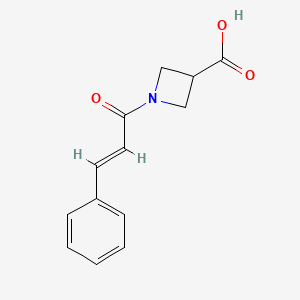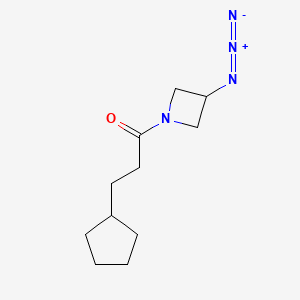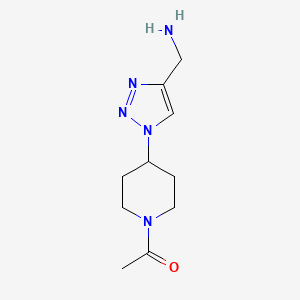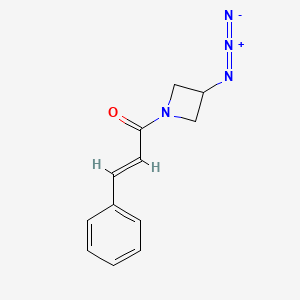
1-(3-Azidoazetidin-1-yl)-3-phenylprop-2-en-1-one
Vue d'ensemble
Description
1-(3-Azidoazetidin-1-yl)-3-phenylprop-2-en-1-one (AAP) is an organic compound that is mainly used in scientific research due to its unique properties. AAP is a member of the azidoazetidinone family, which is a group of five-membered cyclic compounds that contain an azide group and a nitrogen atom in the ring. AAP has been found to be a useful reagent in organic synthesis, as well as in the development of new drugs and other compounds.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity : Azetidinones and thiazolidinones linked to an indole nucleus, including derivatives similar to 1-(3-Azidoazetidin-1-yl)-3-phenylprop-2-en-1-one, have been synthesized and characterized. They exhibit significant antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. The structure-activity relationships of these compounds highlight their potential as therapeutic agents in treating infections and diseases (Saundane & Walmik, 2013).
Anti-tubercular Agents : Novel azetidinone derivatives incorporating 1, 2, 4-triazole have shown promising results as anti-tubercular agents. These compounds were designed and synthesized with a rational approach, highlighting the significance of azetidinone in developing novel therapeutic agents for tuberculosis treatment (Thomas, George, & Harindran, 2014).
Antibacterial and Antimycobacterial Properties : Several novel azetidin-2-one derivatives have been synthesized and evaluated for their potential as antibacterial and antimycobacterial agents. These compounds show promising activity against various strains, suggesting their importance in developing new therapeutic agents for infectious diseases (Chhajed & Upasani, 2012).
Antitubercular and Anti-inflammatory Applications : Some azetidinone derivatives have shown significant antibacterial, antifungal, antitubercular, and anti-inflammatory activities, indicating their potential in treating a range of conditions. The synthesis and characterization of these compounds provide a basis for further exploration of their therapeutic potential (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).
Drug Design and Molecular Docking : Azetidin-2-one derivatives have been utilized in the design and development of drug-like molecules, showing promising properties in inhibiting microbial target proteins. This underlines the importance of azetidinone in drug discovery and development processes (Behera.S et al., 2014).
Propriétés
IUPAC Name |
(E)-1-(3-azidoazetidin-1-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c13-15-14-11-8-16(9-11)12(17)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYYCTCFNQDRSH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azidoazetidin-1-yl)-3-phenylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




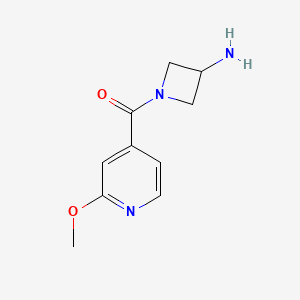
![1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one](/img/structure/B1476102.png)
